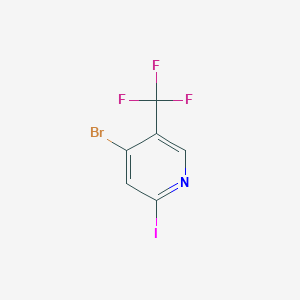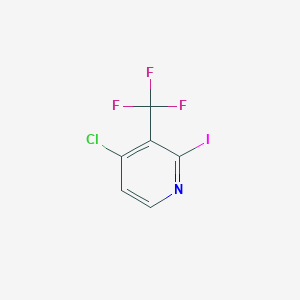
(3-((1-(tert-ブトキシカルボニル)ピペリジン-4-イル)カルバモイル)フェニル)ボロン酸
説明
“(3-((1-(Tert-butoxycarbonyl)piperidin-4-yl)carbamoyl)phenyl)boronic acid” is a boron-containing compound . Boron compounds have been increasingly studied in medicinal chemistry due to their diverse biological applications . This particular compound is a 4-aryl piperidine and is useful as a semi-flexible linker in PROTAC (PROteolysis TArgeting Chimeras) development for targeted protein degradation .
Synthesis Analysis
Boronic acids, such as “(3-((1-(Tert-butoxycarbonyl)piperidin-4-yl)carbamoyl)phenyl)boronic acid”, were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The preparation of compounds with this chemical group is relatively simple and well known .
Molecular Structure Analysis
The molecular structure of “(3-((1-(Tert-butoxycarbonyl)piperidin-4-yl)carbamoyl)phenyl)boronic acid” is complex, with several functional groups. It includes a tert-butoxycarbonyl group, a piperidin-4-yl group, a carbamoyl group, a phenyl group, and a boronic acid group .
Chemical Reactions Analysis
The introduction of a boronic acid group to bioactive molecules, such as “(3-((1-(Tert-butoxycarbonyl)piperidin-4-yl)carbamoyl)phenyl)boronic acid”, can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .
科学的研究の応用
(3-((1-(tert-ブトキシカルボニル)ピペリジン-4-イル)カルバモイル)フェニル)ボロン酸の用途に関する包括的な分析
標的タンパク質分解のためのPROTAC開発: この化合物は、細胞内の特定のタンパク質を分解するために使用される技術であるPROTAC(PROteolysis TArgeting Chimeras)の開発において、半柔軟なリンカーとして機能します。 PROTACは、疾患の原因となるタンパク質を細胞から除去することで、さまざまな疾患の治療に有望であることが示されています .
薬物耐性の克服: (3-((1-(tert-ブトキシカルボニル)ピペリジン-4-イル)カルバモイル)フェニル)ボロン酸などの化合物を使用するPROTAC技術は、耐性タンパク質を分解することで、がん治療における薬物耐性を克服するために研究されています .
標的選択性の向上: PROTACの特異性は、問題の化合物などのさまざまなリンカーを使用して微調整することができ、標的選択性を向上させ、オフターゲット効果を最小限に抑えることができます .
キナーゼ以外の標的の分解: キナーゼ阻害剤に加えて、PROTACは、潜在的にキナーゼ以外の標的を分解することができ、治療可能な状態の範囲を拡大します .
化学的タンパク質ノックアウト法: PROTACは、研究および治療の両方の文脈で有用な、急速に可逆的な化学的タンパク質ノックアウト方法のための新しいアプローチを提供します .
炎症性疾患の治療: PROTACによって利用されるユビキチン-プロテアソーム系は、炎症性疾患の治療における潜在的な用途について調査されています .
神経変性疾患の治療: PROTAC技術を使用して、多くの場合、誤って折り畳まれたり凝集したりするタンパク質を含む神経変性疾患を治療するための研究が進行中です .
悪性腫瘍の治療: PROTACは特定のタンパク質を標的にして分解する能力があるため、悪性腫瘍の治療のための有望な戦略となっています .
作用機序
The mechanism of action of “(3-((1-(Tert-butoxycarbonyl)piperidin-4-yl)carbamoyl)phenyl)boronic acid” is related to its role as a linker in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
将来の方向性
The future directions of research on “(3-((1-(Tert-butoxycarbonyl)piperidin-4-yl)carbamoyl)phenyl)boronic acid” and similar boron-containing compounds are promising. The relevance of extending the studies with boronic acids in medicinal chemistry is reinforced, in order to obtain new promising drugs shortly .
特性
IUPAC Name |
[3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O5/c1-17(2,3)25-16(22)20-9-7-14(8-10-20)19-15(21)12-5-4-6-13(11-12)18(23)24/h4-6,11,14,23-24H,7-10H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFYLPVMLOKGKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















